ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
This compound is a 1,2,4-triazole derivative featuring:
- Ethyl ester group: Enhances lipophilicity and bioavailability.
- Sulfanyl (thioether) linkage: Contributes to redox activity and molecular stability.
- 4-Methyl substituent on the triazole ring: Influences steric and electronic properties.
Its molecular formula is C₂₁H₂₀FN₅O₅S (MW: 473.5 g/mol), with a calculated XLogP3 of 3.3, indicating moderate hydrophobicity . The nitro group and triazole core suggest applications in medicinal chemistry, particularly as anti-inflammatory or antimicrobial agents.
Properties
IUPAC Name |
ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-3-25-13(21)9-26-15-18-17-12(19(15)2)8-16-14(22)10-4-6-11(7-5-10)20(23)24/h4-7H,3,8-9H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFLWMHQJMFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole and nitrophenyl moieties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways involving triazole derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors that recognize the triazole or nitrophenyl groups.
Pathways Involved: It may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the 1,2,4-triazole-sulfanyl-acetate/acetamide scaffold but differ in substituents (Table 1):
Key Observations :
- Aromatic vs. Aliphatic Substituents: The 4-phenyl group in Compound 18 increases molecular weight and rigidity compared to the target compound’s 4-methyl group.
- Bioactivity Trends :
- Compound 18 demonstrated anti-exudative activity comparable to diclofenac sodium (reference drug) at 10 mg/kg, suggesting that nitro-substituted triazoles may enhance anti-inflammatory effects .
- Fluorine-containing analogs (e.g., 4-fluorophenyl in ) may improve metabolic stability and target binding .
Comparison of Yields :
Spectroscopic and Computational Data
- Infrared Spectroscopy : All compounds show characteristic peaks for N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-S (~650 cm⁻¹) .
- NMR Spectroscopy :
- Computational Properties :
- The target compound’s topological polar surface area (TPSA) is 157 Ų, indicating moderate solubility , whereas Compound 18’s TPSA is higher (167 Ų) due to additional nitro and acetamide groups .
Biological Activity
Ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, relevant case studies, and findings from recent research.
Compound Overview
Chemical Structure:
- Molecular Formula: C26H30N6O6S2
- IUPAC Name: Ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
- CAS Number: 393814-83-0
Key Functional Groups:
- Triazole ring
- Nitro group
- Sulfanyl group
- Ethyl acetate moiety
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Specifically, studies have shown that mercapto-substituted 1,2,4-triazoles possess chemopreventive and chemotherapeutic effects against various pathogens. For instance, derivatives of this compound have demonstrated activity against Mycobacterium tuberculosis, with some showing comparable efficacy to established antibiotics like rifampicin .
Anticancer Effects
The compound's structure suggests potential anticancer properties. In vitro studies have reported that related triazole derivatives exhibit cytotoxic effects against several cancer cell lines. One study highlighted that specific 1,2,4-triazole derivatives showed IC50 values indicating their effectiveness against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . The mechanism is believed to involve the inhibition of enzymes related to cell proliferation and survival.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition:
-
Receptor Modulation:
- The binding affinity to receptors can modulate signaling pathways associated with cell survival and apoptosis.
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound. These investigations reveal that modifications in the side chains can significantly enhance biological activity. For example, substituents on the triazole ring were found to influence the compound's ability to inhibit tumor growth in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
